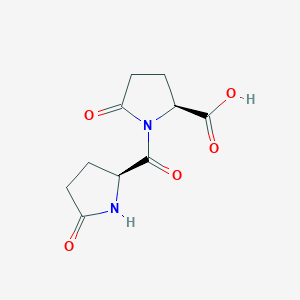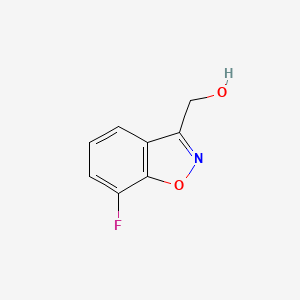
(7-Fluoro-1,2-benzoxazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoro-1,2-benzoxazol-3-yl)methanol is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorine atom at the 7th position and a methanol group at the 3rd position makes this compound unique. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including (7-Fluoro-1,2-benzoxazol-3-yl)methanol, typically involves the use of 2-aminophenol as a precursor. One common method is the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts . For instance, the FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and formyl compounds .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(7-Fluoro-1,2-benzoxazol-3-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: FeCl3-catalyzed aerobic oxidation is a common method for synthesizing benzoxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, or electrophiles to introduce new functional groups into the benzoxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield benzoxazole derivatives with various substituents, while reduction reactions can produce reduced forms of the compound with different functional groups.
Aplicaciones Científicas De Investigación
(7-Fluoro-1,2-benzoxazol-3-yl)methanol has several scientific research applications due to its unique chemical structure and biological activity. Some of the key applications include:
Chemistry: Used as a starting material for the synthesis of larger, bioactive structures.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the production of optical brighteners and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (7-Fluoro-1,2-benzoxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit key enzymes and proteins involved in various cellular processes. For example, benzoxazole derivatives have been shown to inhibit the growth of bacteria and fungi by targeting essential enzymes in their metabolic pathways . Additionally, their anticancer activity is linked to their ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound with a benzene-fused oxazole ring structure.
Benzimidazole: An analog with the oxygen replaced by a nitrogen atom.
Benzothiazole: An analog with the oxygen replaced by a sulfur atom.
Benzofuran: An analog without the nitrogen atom.
Uniqueness
(7-Fluoro-1,2-benzoxazol-3-yl)methanol is unique due to the presence of a fluorine atom at the 7th position and a methanol group at the 3rd position. These structural features contribute to its distinct biological activity and make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H6FNO2 |
|---|---|
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
(7-fluoro-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H6FNO2/c9-6-3-1-2-5-7(4-11)10-12-8(5)6/h1-3,11H,4H2 |
Clave InChI |
NKLVBKRFERQKPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)ON=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azane;[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13450649.png)
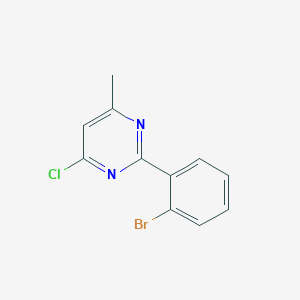
![2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)
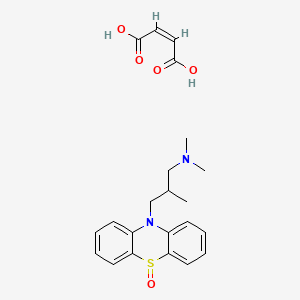
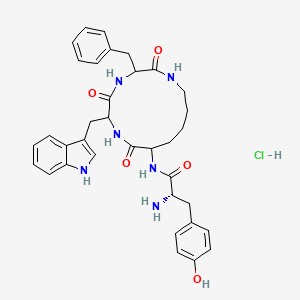
![tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate](/img/structure/B13450696.png)
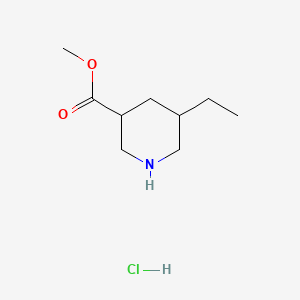
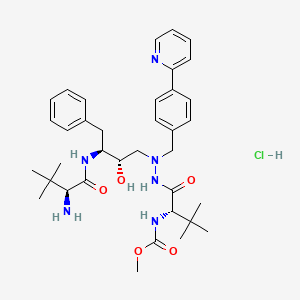


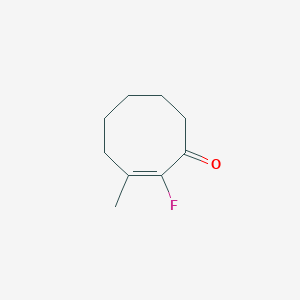
![5-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-3-(oxan-4-ylmethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13450714.png)
